Superior Alkyl-Aryl Ether Yield with Mesityl Auxiliary
In a base-mediated coupling with aliphatic alcohols to form alkyl-aryl ethers, the unsymmetrical aryl(mesityl)iodonium reagent demonstrated the highest yield compared to reagents with alternative aryl auxiliaries. The mesityl auxiliary provided a higher yield of the target ether (3aa) than the corresponding reagents using phenyl (1a-Ph), 2-thienyl (1a-Th), and trimethoxybenzene (1a-TMB) auxiliaries [1].
| Evidence Dimension | Crude 1H NMR Yield |
|---|---|
| Target Compound Data | 81% (mesityl auxiliary, 1a-Mes) |
| Comparator Or Baseline | 56% (under Olofsson's prior method with related diaryliodonium salts); other auxiliaries (1a-Ph, 1a-Th, 1a-TMB) provided lower yields (specific values not available in source) |
| Quantified Difference | At least 25 percentage points higher than the baseline method; 'highest yield' relative to all comparators tested [1]. |
| Conditions | 0.2 M in TBME, NaH base (1.5 eq), 50 °C, 1 h [1]. |
Why This Matters
The mesityl auxiliary's superior performance directly translates to higher product yields, reducing waste and improving the efficiency of metal-free etherification, a key transformation in pharmaceutical and agrochemical synthesis.
- [1] Sundalam, S. K.; Stuart, D. R. Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. J. Org. Chem. 2015, 80(12), 6456-6466. View Source
